Sorafenib beta-D-Glucuronide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

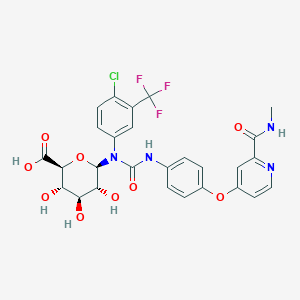

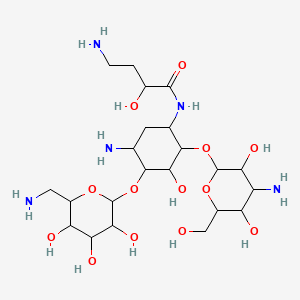

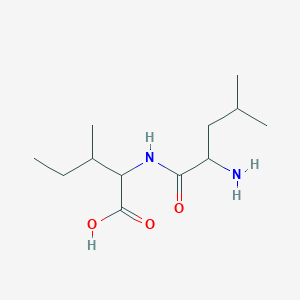

Sorafenib beta-D-Glucuronide: is a metabolite of sorafenib, a multikinase inhibitor used primarily in the treatment of hepatocellular carcinoma, renal cell carcinoma, and thyroid carcinoma . This compound is formed through the glucuronidation of sorafenib, a process mediated by the enzyme UDP-glucuronosyltransferase 1-9 . This compound plays a crucial role in the metabolism and excretion of sorafenib, contributing to its pharmacokinetic profile.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : The synthesis of sorafenib involves the preparation of intermediates such as 4-(4-aminophenoxy)-N-methylpicolinamide. This intermediate is then reacted with phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate to install the main urea functionality . The glucuronidation of sorafenib to form sorafenib beta-D-Glucuronide is catalyzed by UDP-glucuronosyltransferase 1-9 in the liver and kidneys .

Industrial Production Methods: : Industrial production of sorafenib and its metabolites involves large-scale chemical synthesis under controlled conditions. The process typically includes the use of organic solvents, catalysts, and purification techniques to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: : Sorafenib beta-D-Glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the addition of glucuronic acid to sorafenib, facilitated by the enzyme UDP-glucuronosyltransferase 1-9 .

Common Reagents and Conditions: : The glucuronidation reaction requires UDP-glucuronic acid as a co-substrate and is typically carried out in the presence of UDP-glucuronosyltransferase enzymes under physiological conditions .

Major Products: : The major product of this reaction is this compound, which is more water-soluble than its parent compound, facilitating its excretion from the body .

Applications De Recherche Scientifique

Chemistry: : In chemistry, sorafenib beta-D-Glucuronide is studied to understand the metabolic pathways and biotransformation of sorafenib. This knowledge is crucial for optimizing the pharmacokinetic properties of sorafenib and developing more effective cancer therapies .

Biology: : In biological research, this compound is used to study the role of glucuronidation in drug metabolism and the impact of genetic variations in UDP-glucuronosyltransferase enzymes on drug efficacy and toxicity .

Medicine: : In medicine, this compound is investigated for its role in the pharmacokinetics and pharmacodynamics of sorafenib. Understanding its formation and excretion helps in optimizing dosing regimens and minimizing adverse effects in cancer patients .

Industry: : In the pharmaceutical industry, this compound is used as a reference standard in quality control and regulatory compliance to ensure the consistency and safety of sorafenib-containing medications .

Mécanisme D'action

Sorafenib beta-D-Glucuronide exerts its effects primarily through its role in the metabolism of sorafenib. Sorafenib itself is a multikinase inhibitor that targets various kinases involved in tumor cell proliferation and angiogenesis, including RAF kinases, VEGFR, and PDGFR . The glucuronidation of sorafenib to form this compound facilitates its excretion and reduces its bioavailability, thereby modulating its therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Sorafenib N-oxide: Another metabolite of sorafenib formed through oxidation by cytochrome P450 enzymes.

Regorafenib: A structurally similar multikinase inhibitor used in the treatment of colorectal cancer and gastrointestinal stromal tumors.

Uniqueness: : Sorafenib beta-D-Glucuronide is unique in its formation through glucuronidation, a process that significantly enhances its water solubility and facilitates its excretion. This distinguishes it from other metabolites like sorafenib N-oxide, which undergoes different metabolic pathways .

Propriétés

Numéro CAS |

1130164-93-0 |

|---|---|

Formule moléculaire |

C27H24ClF3N4O9 |

Poids moléculaire |

640.9 g/mol |

Nom IUPAC |

(2S,3S,4S,5R,6R)-6-[4-chloro-N-[[4-[2-(methylcarbamoyl)pyridin-4-yl]oxyphenyl]carbamoyl]-3-(trifluoromethyl)anilino]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C27H24ClF3N4O9/c1-32-23(39)18-11-15(8-9-33-18)43-14-5-2-12(3-6-14)34-26(42)35(13-4-7-17(28)16(10-13)27(29,30)31)24-21(38)19(36)20(37)22(44-24)25(40)41/h2-11,19-22,24,36-38H,1H3,(H,32,39)(H,34,42)(H,40,41)/t19-,20-,21+,22-,24+/m0/s1 |

Clé InChI |

HALZWBPBJOJUOZ-QMDPOKHVSA-N |

SMILES isomérique |

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)N([C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)Cl)C(F)(F)F |

SMILES canonique |

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)N(C3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)Cl)C(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(7-Carboxy-5-oxohept-6-enoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13401929.png)

![methyl (1S,4aS,7aS)-7-methoxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13401939.png)

![acetic acid;6-amino-2-[[2-[[2-[[6-amino-2-(hexanoylamino)hexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanamide](/img/structure/B13401966.png)

![[(3R,4S)-4-(2-fluorophenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B13401985.png)

![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate,2,2,2-trifluoroacetic acid](/img/structure/B13402000.png)

![Ethyl 2-[(2-benzyl-3-methylsulfonyloxypropanoyl)amino]acetate](/img/structure/B13402006.png)